Glyceryl-d5 Monothioglycolate
CAS No.:
Cat. No.: VC0202711
Molecular Formula: C₅H₅D₅O₄S
Molecular Weight: 171.23
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₅H₅D₅O₄S |
|---|---|
| Molecular Weight | 171.23 |
Introduction
Physical and Chemical Properties
| Parameter | Information |
|---|---|
| Product Code | G598237 |
| CAS Number | Not Available (N/A) |
| Parent Compound CAS | 30618-84-9 (Glyceryl monothioglycolate) |
| Synonyms | Glyceryl-d5 thioglycolate, Deuterated glycerol monomercaptoacetate |
| Primary Use | Reference standard for identification or purity testing |
Applications and Uses
Analytical Reference Standards
The LGC Group, mentioned as the manufacturer of this reference standard, utilizes various analytical techniques including HPLC, HNMR, MS, IR, KF, TGA, and 13CNMR to ensure the quality of their standards, in compliance with Anvisa resolution RDC No 166 .
Research Applications
Deuterated compounds like Glyceryl-d5 Monothioglycolate serve valuable roles in research settings, including:
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Mass spectrometry internal standards: The mass difference between deuterated and non-deuterated compounds allows for accurate quantification
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Metabolic studies: Tracking the movement and transformation of compounds in biological systems
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Nuclear magnetic resonance (NMR) studies: Deuterium labeling helps elucidate molecular structures and interactions
While specific research applications of Glyceryl-d5 Monothioglycolate are not explicitly detailed in the search results, these represent typical applications for deuterated reference standards in the chemical and pharmaceutical industries.
| Classification Category | Hazard Level |
|---|---|
| Acute Toxicity (Oral) | Category 3 |
| Skin Sensitization | Sub-category 1B |
| Aquatic Environmental Hazard (Chronic) | Category 3 |
These classifications indicate that the compound is toxic if swallowed, may cause allergic skin reactions, and presents long-term hazards to aquatic organisms .
Research Findings on Related Compounds
| Year | Percentage of Hairdressers with Positive Reactions |
|---|---|
| 1992 | 45% |
| 1997-1998 | <20% |
This downward trend in sensitization rates corresponds to the withdrawal of products containing glyceryl monothioglycolate from the German market approximately 8 years prior to the study (around 1992) . This demonstrates the effectiveness of regulatory intervention in reducing occupational sensitization.
Chemical Effects on Hair Structure
Research on the effects of thioglycolate compounds on hair structure provides insight into how these chemicals function. A Raman spectroscopic investigation revealed that thioglycolic acid (a related compound) treatment during permanent waving procedures affects the disulphide (-SS-) conformations in human hair .
Specifically, the reduction process with thioglycolic acid remarkably decreased the gauche-gauche-gauche (GGG) and gauche-gauche-trans (GGT) contents of disulphide groups, while the trans-gauche-trans (TGT) content remained relatively unchanged . This structural modification is fundamental to how permanent waving and hair relaxing treatments work, allowing for the rearrangement of keratin structures.
Comparison with Related Compounds
Structure-Activity Relationships
Glyceryl monothioglycolate belongs to a family of thioglycolate compounds used in cosmetic and hair care products. While Glyceryl-d5 Monothioglycolate specifically serves as an analytical standard, understanding the broader context of related compounds provides valuable insight:
Table 4: Comparison of Related Thioglycolate Compounds
| Compound | Primary Use | Notable Characteristics |
|---|---|---|
| Glyceryl Monothioglycolate | Hair waving/relaxing agent | Known skin sensitizer; regulated in some markets |
| Thioglycolic Acid | Hair removal, permanent wave formulations | Stronger reducing agent; distinctive odor |
| Ammonium Thioglycolate | Component in permanent wave solutions | More alkaline; commonly used in salon formulations |
| Glyceryl-d5 Monothioglycolate | Analytical reference standard | Deuterated for analytical differentiation |
The structural similarities between these compounds explain their related functions in breaking and reforming disulfide bonds in hair keratin, while the subtle differences affect their potency, stability, and potential for causing sensitization.
Analytical Methods and Detection
Identification and Quantification Techniques
The analysis of Glyceryl-d5 Monothioglycolate and related compounds typically employs sophisticated analytical techniques. According to information provided by LGC Group (as cited by CMS Científica do Brasil), the following methods are used for analyzing reference standards:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume